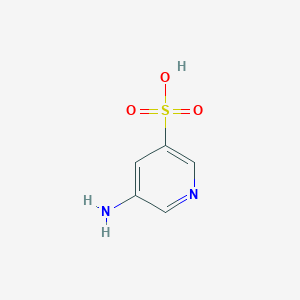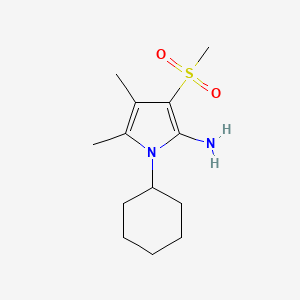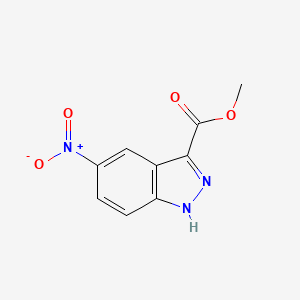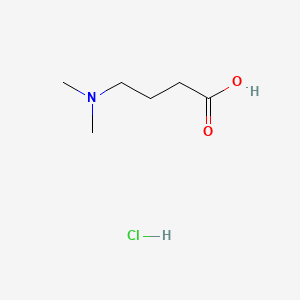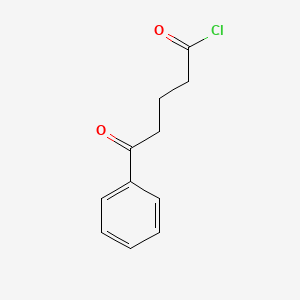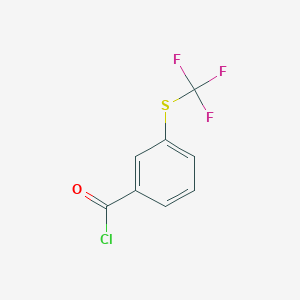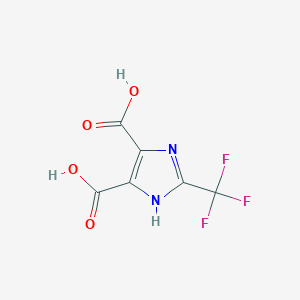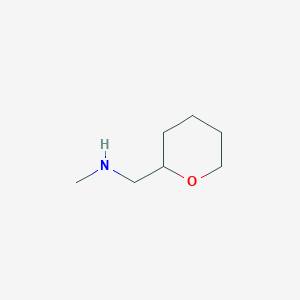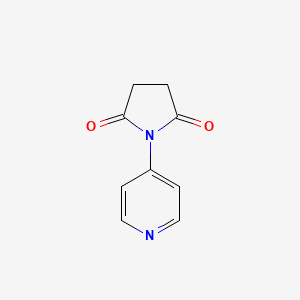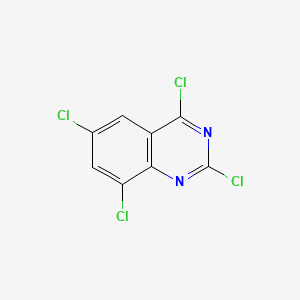
Fmoc-L-beta-Homoarginine(Pmc)
Descripción general
Descripción
This compound is synthesized by modifying the side chain of arginine with a protecting group, which enhances its stability and bioactivity.
Mecanismo De Acción
Target of Action
The primary target of Fmoc-L-beta-Homoarginine(Pmc) is Nitric oxide synthase, endothelial . This enzyme plays a crucial role in the production of nitric oxide, a key signaling molecule in many physiological and pathological processes.
Mode of Action
It is believed to interact with its target, nitric oxide synthase, endothelial, to modulate its activity
Biochemical Pathways
Given its target, it may influence pathways involving nitric oxide synthesis and signaling
Result of Action
Given its target, it may influence cellular processes regulated by nitric oxide . .
Análisis Bioquímico
Biochemical Properties
Fmoc-L-beta-Homoarginine(Pmc): plays a crucial role in biochemical reactions, particularly in peptide synthesis. The Fmoc group protects the amino terminus of the amino acid, allowing for selective deprotection and elongation of the peptide chain. The Pmc group protects the guanidino group, preventing unwanted side reactions. This compound interacts with various enzymes and proteins involved in peptide synthesis, such as peptidyl transferases and aminoacyl-tRNA synthetases . These interactions ensure the accurate incorporation of arginine derivatives into peptides, enhancing the stability and bioactivity of the resulting peptides.
Cellular Effects
The effects of Fmoc-L-beta-Homoarginine(Pmc) on cellular processes are primarily observed in the context of peptide synthesis. This compound influences cell function by facilitating the production of bioactive peptides that can modulate cell signaling pathways, gene expression, and cellular metabolism. For example, peptides synthesized using Fmoc-L-beta-Homoarginine(Pmc) can act as signaling molecules, binding to receptors on the cell surface and triggering downstream signaling cascades . Additionally, these peptides can regulate gene expression by interacting with transcription factors and other regulatory proteins, ultimately affecting cellular metabolism and function.
Molecular Mechanism
At the molecular level, Fmoc-L-beta-Homoarginine(Pmc) exerts its effects through specific binding interactions with biomolecules involved in peptide synthesis. The Fmoc group is removed by treatment with piperidine, exposing the amino group for subsequent coupling reactions. The Pmc group remains intact during these steps, protecting the guanidino group from unwanted reactions . This selective protection and deprotection mechanism ensures the accurate assembly of peptides, with Fmoc-L-beta-Homoarginine(Pmc) playing a critical role in maintaining the integrity of the peptide chain.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Fmoc-L-beta-Homoarginine(Pmc) can change over time due to factors such as stability and degradation. This compound is generally stable under standard storage conditions, but prolonged exposure to light, heat, or moisture can lead to degradation . Over time, the protective groups may be cleaved, reducing the efficacy of the compound in peptide synthesis. Long-term studies in vitro and in vivo have shown that Fmoc-L-beta-Homoarginine(Pmc) can maintain its protective functions for extended periods, but careful handling and storage are essential to preserve its activity.
Dosage Effects in Animal Models
The effects of Fmoc-L-beta-Homoarginine(Pmc) in animal models vary with different dosages. At low doses, this compound is generally well-tolerated and effective in facilitating peptide synthesis. At higher doses, toxic or adverse effects may be observed, including potential disruptions in cellular function and metabolism . Threshold effects have been noted, where the efficacy of Fmoc-L-beta-Homoarginine(Pmc) plateaus beyond a certain dosage, indicating that optimal concentrations must be determined for specific applications.
Metabolic Pathways
Fmoc-L-beta-Homoarginine(Pmc): is involved in metabolic pathways related to peptide synthesis and arginine metabolism. This compound interacts with enzymes such as peptidyl transferases and aminoacyl-tRNA synthetases, facilitating the incorporation of arginine derivatives into peptides . Additionally, Fmoc-L-beta-Homoarginine(Pmc) can influence metabolic flux and metabolite levels by modulating the activity of these enzymes and the availability of arginine derivatives for peptide synthesis.
Transport and Distribution
Within cells and tissues, Fmoc-L-beta-Homoarginine(Pmc) is transported and distributed through interactions with specific transporters and binding proteins. These interactions ensure the proper localization and accumulation of the compound in areas where peptide synthesis occurs. The transport and distribution of Fmoc-L-beta-Homoarginine(Pmc) are critical for its function, as they determine the availability of the compound for incorporation into peptides.
Subcellular Localization
The subcellular localization of Fmoc-L-beta-Homoarginine(Pmc) is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound is typically localized in areas where peptide synthesis is active, such as the endoplasmic reticulum and ribosomes . The localization of Fmoc-L-beta-Homoarginine(Pmc) is essential for its activity, as it ensures the compound is available for incorporation into peptides during synthesis.
Métodos De Preparación
The synthesis of Fmoc-L-beta-Homoarginine(Pmc) typically involves the modification of Fmoc-L-Arg(Pmc)-OH. The synthetic route includes the protection of the amino group with a fluorenylmethyloxycarbonyl (Fmoc) group and the side chain with a pentamethylchroman-6-sulfonyl (Pmc) group. This process ensures the stability of the compound during peptide synthesis . Industrial production methods may involve large-scale synthesis using automated peptide synthesizers to ensure high yield and purity.
Análisis De Reacciones Químicas
Fmoc-L-beta-Homoarginine(Pmc) undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
Fmoc-L-beta-Homoarginine(Pmc) has a wide range of applications in scientific research:
Chemistry: It is used in solid-phase peptide synthesis (SPPS) to introduce homoarginine residues into peptides.
Biology: The compound is utilized in the study of protein-protein interactions and enzyme-substrate specificity.
Industry: Fmoc-L-beta-Homoarginine(Pmc) is used in the production of specialized peptides for various industrial applications.
Comparación Con Compuestos Similares
Fmoc-L-beta-Homoarginine(Pmc) can be compared with other similar compounds such as:
Fmoc-L-Arg(Pmc)-OH: Both compounds have similar protecting groups but differ in the side chain structure.
Fmoc-L-beta-Homolysine(Boc)-OH: This compound has a similar backbone but different side chain protection.
Fmoc-L-Arg(Pbf)-OH: Another arginine derivative with a different protecting group.
The uniqueness of Fmoc-L-beta-Homoarginine(Pmc) lies in its enhanced stability and bioactivity due to the specific protecting groups used .
Propiedades
IUPAC Name |
(3S)-6-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-3-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H44N4O7S/c1-21-22(2)33(23(3)25-16-17-36(4,5)47-32(21)25)48(44,45)40-34(37)38-18-10-11-24(19-31(41)42)39-35(43)46-20-30-28-14-8-6-12-26(28)27-13-7-9-15-29(27)30/h6-9,12-15,24,30H,10-11,16-20H2,1-5H3,(H,39,43)(H,41,42)(H3,37,38,40)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKMEQWQKICWRD-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCC(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H44N4O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10477769 | |
| Record name | Fmoc-beta-Homoarg(Pmc)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10477769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
676.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
700377-76-0 | |
| Record name | Fmoc-beta-Homoarg(Pmc)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10477769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


